molecular formula C10H9BrF2N2O2 B1411559 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1779120-30-7

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Cat. No. B1411559
M. Wt: 307.09 g/mol
InChI Key: BCNDGYHKMQHAGE-UHFFFAOYSA-N
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Description

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BDPNB, and it is a highly reactive compound that can be synthesized using specific methods.

Scientific Research Applications

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has potential applications in various fields of scientific research. This compound can be used as a building block for the synthesis of other compounds. It can also be used as a reagent in organic synthesis. The compound has been used in the synthesis of novel inhibitors for enzymes such as HDACs (histone deacetylases) and PARP (poly ADP-ribose polymerases). These enzymes have been linked to various diseases such as cancer, neurodegenerative diseases, and inflammation. Inhibitors of these enzymes have potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is not well understood. However, studies have shown that this compound can inhibit the activity of HDACs and PARP enzymes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. PARP enzymes are involved in DNA repair processes. Inhibition of PARP enzymes can lead to the accumulation of DNA damage and cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene are not well studied. However, studies have shown that this compound can inhibit the activity of HDACs and PARP enzymes. Inhibition of these enzymes can lead to various effects such as the activation of tumor suppressor genes, inhibition of oncogenes, and accumulation of DNA damage. The compound has also been shown to have potential anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene in lab experiments include its high reactivity and potential applications in various fields of scientific research. The compound can be used as a building block for the synthesis of other compounds and as a reagent in organic synthesis. However, the limitations of using this compound include its high reactivity, which can lead to safety concerns, and the lack of well-established protocols for its use in various applications.

Future Directions

There are several future directions for the research on 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene. One direction is the development of novel inhibitors for HDACs and PARP enzymes using this compound as a building block. Another direction is the exploration of the potential anti-inflammatory effects of this compound. Additionally, the use of this compound in the synthesis of novel materials and polymers can also be explored. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O2/c11-8-5-7(15(16)17)1-2-9(8)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNDGYHKMQHAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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